molecular formula C16H18N2O2 B1437519 N-(4-Aminophenyl)-4-propoxybenzamide CAS No. 1020056-61-4

N-(4-Aminophenyl)-4-propoxybenzamide

Cat. No. B1437519
M. Wt: 270.33 g/mol
InChI Key: QDUNGUBFBCVLKY-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-4-propoxybenzamide” is a compound that likely contains an amide group (CONH2) and an amine group (NH2) attached to a benzene ring1. The “4-propoxy” part suggests a propoxy group (CH2CH2CH2O) is also attached to the benzene ring. However, without specific literature or database references, this is a speculative description1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “N-(4-Aminophenyl)-4-propoxybenzamide”, similar compounds are often synthesized through condensation reactions2. For instance, N-aryl benzophenone imines can be synthesized from corresponding aryl amines with benzophenone using TiCl4 as a catalyst3.



Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-4-propoxybenzamide” can be inferred from its name. It likely has a benzene ring with an amide group, an amine group, and a propoxy group attached. However, without specific data, this is a speculative analysis4.



Chemical Reactions Analysis

The chemical reactions involving “N-(4-Aminophenyl)-4-propoxybenzamide” are not readily available. However, similar compounds like 4-nitrophenol can be reduced to 4-aminophenol using metal nanoparticles5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-4-propoxybenzamide” are not readily available. However, similar compounds like 4-Amino-N-(4-aminophenyl)benzamide are solid at room temperature and should be stored in a dark place1.


Scientific Research Applications

Application 9: Advanced Polymer Synthesis

These applications are based on the chemical structure and potential reactivity of “N-(4-Aminophenyl)-4-propoxybenzamide”. For precise data and experimental results, access to current scientific literature and databases is necessary .

Safety And Hazards

Future Directions

The future directions for “N-(4-Aminophenyl)-4-propoxybenzamide” are not readily available. However, similar compounds like piperidine derivatives have been the subject of recent research for their potential applications in medicine7.


Please note that this information is based on similar compounds and related topics, and may not accurately represent “N-(4-Aminophenyl)-4-propoxybenzamide”. For accurate information, please consult with a professional or refer to a reliable database.


properties

IUPAC Name

N-(4-aminophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNGUBFBCVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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